

L-Aspartic acid-13C4,15N molecular weight and mass shift

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Compound of Interest

Compound Name: *L-Aspartic acid-13C4,15N*

Cat. No.: *B1284250*

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An In-depth Technical Guide to L-Aspartic acid-13C4,15N

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is a cornerstone of modern analytical techniques. Among these, **L-Aspartic acid-13C4,15N** stands out for its utility in quantitative proteomics, metabolomics, and metabolic flux analysis. This guide provides a comprehensive overview of its core properties, mass shift characteristics, and applications, complete with detailed experimental protocols and workflow visualizations.

Core Physicochemical Data

L-Aspartic acid-13C4,15N is an isotopically labeled form of L-Aspartic acid where all four carbon atoms are replaced with the heavy isotope ^{13}C , and the nitrogen atom is replaced with ^{15}N . This labeling strategy results in a predictable and significant mass shift, making it an ideal internal standard for mass spectrometry-based analyses. The unlabeled form, L-Aspartic acid, is a non-essential amino acid with the chemical formula $\text{C}_4\text{H}_7\text{NO}_4$.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The key quantitative data for both the unlabeled and labeled forms are summarized below.

Property	L-Aspartic acid (Unlabeled)	L-Aspartic acid-13C4,15N (Labeled)
Chemical Formula	C ₄ H ₇ NO ₄ [2]	¹³ C ₄ H ₇ ¹⁵ NO ₄
Molecular Weight	133.10 g/mol [2] [3] [4] [5]	138.07 g/mol [6] [7] [8]
Mass Shift	Not Applicable	M+5 [6]
CAS Number	56-84-8 [2]	202468-27-7 [6] [7]

Applications in Research and Drug Development

The primary application of **L-Aspartic acid-13C4,15N** is as an internal standard in quantitative mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) studies.[\[9\]](#)[\[10\]](#) Its utility spans several critical research areas:

- **Metabolomics:** It is used for the accurate quantification of L-Aspartic acid in complex biological samples like plasma, tissues, and cell extracts. By spiking a known amount of the labeled standard into a sample, variations introduced during sample preparation and analysis can be normalized, a technique known as Isotope Dilution Mass Spectrometry (IDMS).[\[11\]](#)[\[12\]](#)
- **Metabolic Flux Analysis:** As a tracer, it allows researchers to follow the metabolic fate of aspartic acid through various biochemical pathways, providing insights into cellular metabolism under different physiological or pathological conditions.[\[9\]](#)
- **Proteomics:** In studies of protein structure and function, labeled amino acids are incorporated into proteins, enabling advanced NMR and MS-based structural and dynamic analyses.[\[7\]](#)
- **Clinical Mass Spectrometry:** It serves as a reliable standard for developing and validating clinical assays for amino acid quantification, which is crucial for diagnosing and monitoring certain metabolic disorders.[\[8\]](#)

Experimental Protocols

The following is a generalized protocol for the quantification of L-Aspartic acid in a biological sample using **L-Aspartic acid-13C4,15N** as an internal standard via Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective:

To accurately quantify the concentration of endogenous L-Aspartic acid in a plasma sample.

Materials:

- Biological plasma samples
- **L-Aspartic acid-13C4,15N** (Internal Standard, IS)
- Methanol (LC-MS grade), chilled to -20°C
- Water (LC-MS grade)
- Formic Acid (LC-MS grade)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge capable of 4°C operation
- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Methodology:

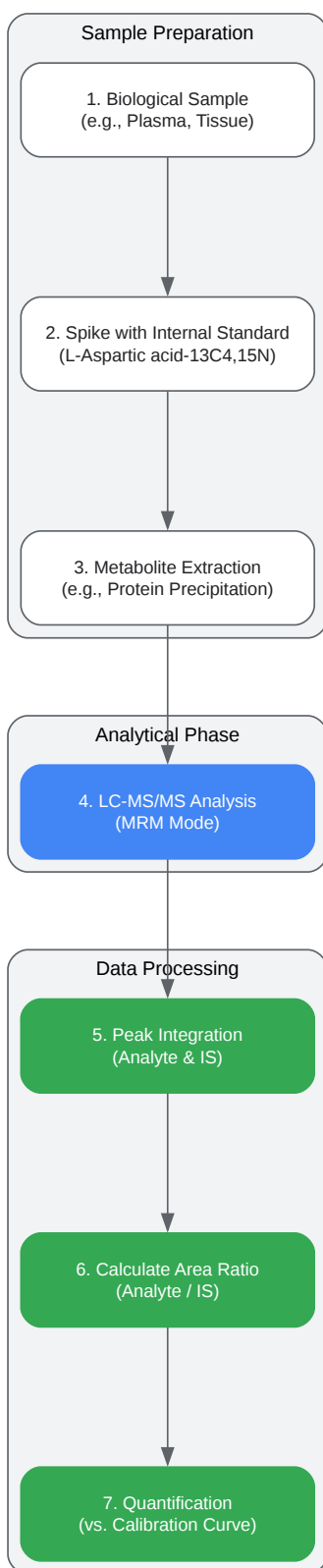
- Preparation of Internal Standard Stock Solution:
 - Prepare a stock solution of **L-Aspartic acid-13C4,15N** at a concentration of 1 mg/mL in LC-MS grade water.
 - From this stock, create a working solution at a suitable concentration (e.g., 10 µg/mL) that is appropriate for the expected concentration range of the endogenous analyte.
- Sample Preparation and Protein Precipitation:

- Thaw frozen plasma samples on ice.
- In a clean microcentrifuge tube, add 50 μ L of the plasma sample.
- Spike the sample by adding a precise volume (e.g., 10 μ L) of the **L-Aspartic acid-¹³C₄,¹⁵N** working solution.
- To precipitate proteins, add 200 μ L of chilled methanol.
- Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifugation and Supernatant Collection:
 - Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
 - Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a clean autosampler vial for LC-MS analysis.
- LC-MS/MS Analysis:
 - Chromatography: Employ a suitable column (e.g., HILIC for polar compounds) to separate L-Aspartic acid from other matrix components. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
 - Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
 - MRM Transition for L-Aspartic acid (Analyte): Q1: 134.1 m/z → Q3: 74.0 m/z
 - MRM Transition for **L-Aspartic acid-¹³C₄,¹⁵N** (IS): Q1: 139.1 m/z → Q3: 78.0 m/z
 - Optimize instrument parameters (e.g., collision energy, cone voltage) to achieve maximum signal intensity for both transitions.
- Data Analysis and Quantification:

- Integrate the peak areas for both the endogenous L-Aspartic acid and the **L-Aspartic acid- $^{13}\text{C}_4,^{15}\text{N}$** internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Create a calibration curve using standards of known L-Aspartic acid concentrations (also spiked with the IS).
- Determine the concentration of L-Aspartic acid in the unknown samples by interpolating their area ratios on the calibration curve.

Mandatory Visualization

The use of a stable isotope-labeled internal standard is a fundamental workflow in targeted metabolomics. The following diagram illustrates the logical steps of this process, from sample collection to final quantification.



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Workflow for quantitative analysis using a stable isotope-labeled internal standard.

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